molecular formula C8H7IN2O B3176684 3-Iodo-7-methoxyimidazo[1,2-a]pyridine CAS No. 1036990-97-2

3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Cat. No. B3176684
CAS RN: 1036990-97-2
M. Wt: 274.06 g/mol
InChI Key: OQEQFYZLMGJHCZ-UHFFFAOYSA-N
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Description

3-Iodo-7-methoxyimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C8H7IN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues like 3-Iodo-7-methoxyimidazo[1,2-a]pyridine can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 3-Iodo-7-methoxyimidazo[1,2-a]pyridine is characterized by a fused bicyclic 5,6 heterocycle . The InChI key for this compound is JHYOINIROVIUFH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 3-Iodo-7-methoxyimidazo[1,2-a]pyridine, can undergo various chemical reactions. For instance, they can participate in microwave-assisted coupling with heterocyclic compounds to afford the corresponding N-3-pyridinyl-substituted heterocyclic compounds .


Physical And Chemical Properties Analysis

3-Iodo-7-methoxyimidazo[1,2-a]pyridine is a solid with a melting point of 109-117 °C . It has a molecular weight of 258.06 .

Scientific Research Applications

Synthesis and Fluorescent Properties

  • Combinatorial Synthesis Approach : Shibahara et al. (2009) conducted a study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, involving metal-catalyzed cross-coupling reactions. They achieved good to excellent yields and observed a wide range of fluorescent emissions with improved quantum yields in the synthesized compounds (Shibahara, Yamaguchi, Kitagawa, Imai, & Murai, 2009).

  • Electrochemical Oxidative Iodination : Park, Kim, and Kim (2020) developed an electrochemical oxidative iodination method for imidazo[1,2-a]pyridines using NaI as an iodine source. This method provides an efficient route to prepare 3-iodoimidazo[1,2-a]pyridines derivatives (Park, Kim, & Kim, 2020).

Biochemical Applications

  • Phosphatidylinositol 3-Kinase Inhibitors : Gamage et al. (2019) synthesized imidazo[1,2-a]pyridine analogues of the ZSTK474 class of phosphatidylinositol 3-kinase (PI3K) inhibitors. These compounds maintained isoform selectivity but showed less potency compared to their benzimidazole analogues (Gamage et al., 2019).

  • Breast Cancer Chemotherapy : Almeida et al. (2018) designed and synthesized selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy. They observed significant cytotoxicity against MCF-7 cells and effects on cell proliferation, DNA cleavage, and apoptosis (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).

Mechanism of Action

While the specific mechanism of action for 3-Iodo-7-methoxyimidazo[1,2-a]pyridine is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety and hazard information for 3-Iodo-7-methoxyimidazo[1,2-a]pyridine is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

Future Directions

Imidazo[1,2-a]pyridine analogues, including 3-Iodo-7-methoxyimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . Their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . This suggests potential future directions in the development of new synthesis methods and applications for these compounds.

properties

IUPAC Name

3-iodo-7-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEQFYZLMGJHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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